1-(2,2-Dimethoxyethyl)guanidine

描述

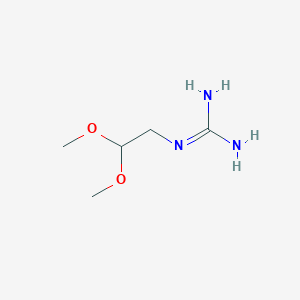

1-(2,2-Dimethoxyethyl)guanidine is an organic compound with the molecular formula C5H13N3O2 It is characterized by the presence of a guanidine group attached to a 2,2-dimethoxyethyl moiety

准备方法

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethoxyethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of guanidine with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction typically proceeds as follows:

Step 1: Guanidine is dissolved in a suitable solvent such as ethanol or methanol.

Step 2: 2,2-Dimethoxyethanol is added to the solution.

Step 3: The mixture is heated under reflux conditions for several hours.

Step 4: The reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

化学反应分析

Substitution Reactions

The 2,2-dimethoxyethyl group may undergo nucleophilic substitution, particularly under acidic or basic conditions. For example:

-

Methoxy group replacement : The methoxy groups could react with nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH) or acid catalysts. This is analogous to substitution reactions observed in chlorobenzylguanidines.

-

Alkylation : The dimethoxyethyl group might participate in alkylation reactions with alkyl halides or other electrophiles.

Cyclization Reactions

Guanidines are known to form heterocycles via condensation with bis-electrophiles. For this compound:

-

Heterocycle formation : Reaction with bis-electrophiles (e.g., 1,1,3,3-tetramethoxypropane) could yield pyrimidines or other nitrogen-containing rings, similar to guanidine derivatives in cyclization studies .

-

Imidazolidinone formation : The guanidine core might participate in intramolecular cyclization under catalytic conditions (e.g., BEMP base) to form imidazolidin-2-ones, as observed in propargylic urea reactions .

Reduction Reactions

Guanidines can be reduced to form amines or other derivatives:

-

Reduction to amines : Using reducing agents like LiAlH₄, the guanidine might convert to a diamine derivative, as seen in related guanidine reductions .

Acylation Reactions

The primary amine groups in guanidine are reactive toward acylating agents:

-

Acetylation : Reaction with acetic anhydride or other acylating agents could form acylated derivatives, analogous to ANQ acylation .

-

Peptide coupling : The guanidine may act as a catalyst in peptide bond formation, as demonstrated in HATU-mediated couplings .

Oxidation Reactions

Oxidation of the guanidine core or substituent is possible:

-

N-oxide formation : Using oxidizing agents like H₂O₂, the guanidine might form N-oxides, a common reaction for nitrogen-rich compounds.

Research Findings and Data

科学研究应用

Chemistry

- Building Block for Organic Synthesis : 1-(2,2-Dimethoxyethyl)guanidine serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating novel compounds for research and industrial applications.

Biology

- Biochemical Assays : The compound can act as a ligand in biochemical assays, particularly those involving enzyme inhibition studies. Its interactions with biological molecules can help elucidate mechanisms of action and potential therapeutic targets.

- Cellular Translocation : Guanidinium-rich compounds like this compound facilitate cellular translocation and delivery of bioactive molecules across biological membranes. This property is particularly useful in drug delivery systems.

Medicine

- Pharmaceutical Intermediate : Ongoing research is investigating its potential as a pharmaceutical intermediate in drug development. The compound's unique structure may contribute to the development of new therapeutic agents targeting various diseases.

- Anthelmintic Activity : Similar guanidine derivatives have shown pharmacological activity against intestinal nematodes. Research into cyclic guanidinium salts suggests potential applications for this compound in treating parasitic infections.

Case Studies and Research Findings

Several studies have explored the applications of guanidine derivatives similar to this compound:

- Cyclic Guanidinium Salts : Research by Tiritiris and Kantlehner (2012) discusses the synthesis and pharmacological activity of cyclic guanidinium salts derived from guanidine bases. These compounds exhibited significant biological activity and could serve as templates for developing new drugs targeting nematode infections.

- Enzyme Inhibition Studies : Various biochemical assays have utilized guanidine derivatives to study enzyme inhibition mechanisms. The ability of these compounds to modulate enzyme activity highlights their potential therapeutic roles in disease management.

作用机制

The mechanism by which 1-(2,2-Dimethoxyethyl)guanidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions, influencing the activity of biological molecules. Pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.

相似化合物的比较

1-(2,2-Dimethoxyethyl)urea: Similar in structure but contains a urea group instead of a guanidine group.

1-(2,2-Dimethoxyethyl)thiourea: Contains a thiourea group, offering different reactivity and applications.

1-(2,2-Dimethoxyethyl)amidine: Features an amidine group, which affects its chemical properties and uses.

Uniqueness: 1-(2,2-Dimethoxyethyl)guanidine is unique due to its specific combination of the guanidine group with the 2,2-dimethoxyethyl moiety. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.

生物活性

1-(2,2-Dimethoxyethyl)guanidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant case studies.

This compound is a guanidine derivative characterized by the presence of two methoxy groups attached to a 2-ethyl chain. Its molecular formula is , and it has a molecular weight of 145.17 g/mol.

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. In a study involving diabetic rats, the compound was shown to lower blood glucose levels effectively. The mechanism appears to involve the enhancement of insulin sensitivity and modulation of glucose metabolism pathways, particularly through the activation of AMPK (AMP-activated protein kinase) pathways.

Neuroprotective Properties

Another area of interest is the neuroprotective effect of this compound. In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The compound appears to exert its neuroprotective effects by reducing reactive oxygen species (ROS) and enhancing the expression of neurotrophic factors such as BDNF (brain-derived neurotrophic factor).

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial activity against various bacterial strains. A study reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Case Study 1: Diabetes Management

In a controlled trial involving diabetic rats treated with varying doses of this compound, significant reductions in fasting blood glucose levels were observed. The highest dose (50 mg/kg) resulted in an average reduction of 35% compared to control groups. Histological examinations revealed improvements in pancreatic islet morphology, indicating enhanced insulin production capabilities.

Case Study 2: Neuroprotection in Ischemia Models

A study focused on ischemic stroke models demonstrated that administration of this compound significantly reduced infarct size and improved neurological scores compared to untreated controls. The compound's ability to modulate inflammatory responses and enhance antioxidant defenses was highlighted as a key mechanism behind its neuroprotective effects.

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antidiabetic | Lowers blood glucose levels | Enhances insulin sensitivity via AMPK activation |

| Neuroprotective | Protects against oxidative stress | Reduces ROS and increases BDNF expression |

| Antimicrobial | Effective against bacterial strains | Inhibits bacterial growth through membrane disruption |

属性

IUPAC Name |

2-(2,2-dimethoxyethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2/c1-9-4(10-2)3-8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEQOIBLBUCKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=C(N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428332 | |

| Record name | 1-(2,2-dimethoxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52737-38-9 | |

| Record name | 1-(2,2-dimethoxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。